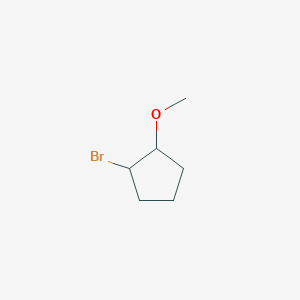![molecular formula C15H14O2 B1268358 4-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 66742-58-3](/img/structure/B1268358.png)
4-[(4-Methylbenzyl)oxy]benzaldehyde
Descripción general
Descripción
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.278 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-[(4-Methylbenzyl)oxy]benzaldehyde” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the linear formula C15H14O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Methylbenzyl)oxy]benzaldehyde” are as follows :
Aplicaciones Científicas De Investigación
Organic Synthesis
4-[(4-Methylbenzyl)oxy]benzaldehyde is a valuable intermediate in organic synthesis. It can be used to synthesize various thiosemicarbazones , which are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. The compound’s ability to undergo condensation reactions makes it a versatile building block for creating complex molecules.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a precursor for the synthesis of more complex molecules. Its structural motif is found in certain semicarbazone derivatives that exhibit potential therapeutic effects . The benzaldehyde group, in particular, is a key functional group in many drug molecules, contributing to their binding affinity and specificity.
Material Science
The compound’s molecular structure allows for its incorporation into advanced materials. For example, its aromatic rings can be part of liquid crystalline or polymeric materials, which are useful in creating displays and coatings . The ether linkage in the compound provides flexibility and solubility, which are desirable traits in material design.
Biochemistry Research
In biochemistry, 4-[(4-Methylbenzyl)oxy]benzaldehyde can be used to study enzyme-catalyzed reactions where the benzaldehyde moiety acts as a substrate or inhibitor . Its interactions with biological macromolecules can shed light on the mechanisms of enzyme function and inhibition.
Environmental Science
This compound can be used in environmental science research to develop sensors and assays for detecting aldehydes in the atmosphere . Aldehydes are important air pollutants, and their monitoring is crucial for environmental protection and public health.
Crystallography
The crystal structure of derivatives of 4-[(4-Methylbenzyl)oxy]benzaldehyde can be analyzed to understand molecular conformations and packing in solid-state . This information is vital for designing materials with specific physical properties, such as melting point, solubility, and stability.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHYFMKHRCUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341138 | |
| Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
66742-58-3 | |
| Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














